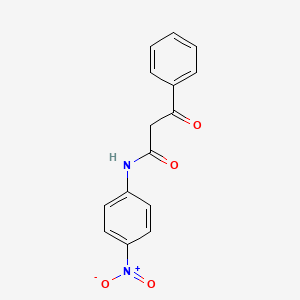![molecular formula C27H35N3O3S2 B11970144 ethyl 2-(acetylamino)-6-[(E)-{[3-(diethylamino)propyl]imino}methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B11970144.png)
ethyl 2-(acetylamino)-6-[(E)-{[3-(diethylamino)propyl]imino}methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, an acetylamino group, and a phenylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the formation of the imino and ethyl ester functionalities under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The acetylamino and imino groups play crucial roles in binding to the active sites of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-(ACETYLAMINO)-6-((Z)-{[(Z)-3-(DIETHYLAMINO)PROPYL]IMINO}METHYL)-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple chemical modifications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C27H35N3O3S2 |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-6-[3-(diethylamino)propyliminomethyl]-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H35N3O3S2/c1-5-30(6-2)17-11-16-28-18-20-14-15-22-23(27(32)33-7-3)26(29-19(4)31)35-25(22)24(20)34-21-12-9-8-10-13-21/h8-10,12-13,18H,5-7,11,14-17H2,1-4H3,(H,29,31) |
Clave InChI |
BQMGPIIJXGVJCJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN=CC1=C(C2=C(CC1)C(=C(S2)NC(=O)C)C(=O)OCC)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970072.png)

![5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970103.png)
![Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate](/img/structure/B11970108.png)


![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970114.png)

![3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970122.png)
![7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970127.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970129.png)
![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11970132.png)
![7-Methoxy-2-phenyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970136.png)
